Cas no 10545-34-3 (3-(trimethylsilyl) propylbromide)
3-(trimethylsilyl) propylbromide Chemical and Physical Properties
Names and Identifiers
-
- 3-(trimethylsilyl) propylbromide
- 3-bromopropyl(trimethyl)silane
- 3-Bromopropyltrimethylsilane
- 10545-34-3
- DTXSID10511339
- NVEYOAXSXPSFHL-UHFFFAOYSA-N
- Q63398155
- 3-(trimethylsilyl)propyl bromide
- (3-Bromopropyl)(trimethyl)silane
- EN300-674057
- (3-BROMOPROPYL)TRIMETHYLSILANE
- 3-trimethylsilyl-propyl bromide
- SCHEMBL5672065
-
- Inchi: 1S/C6H15BrSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
- InChI Key: NVEYOAXSXPSFHL-UHFFFAOYSA-N
- SMILES: BrCCC[Si](C)(C)C
Computed Properties
- Exact Mass: 194.01265
- Monoisotopic Mass: 194.01264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
3-(trimethylsilyl) propylbromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674057-0.05g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 0.05g |
$924.0 | 2023-05-24 | ||
| Enamine | EN300-674057-0.1g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 0.1g |
$968.0 | 2023-05-24 | ||
| Enamine | EN300-674057-0.25g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 0.25g |
$1012.0 | 2023-05-24 | ||
| Enamine | EN300-674057-0.5g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 0.5g |
$1056.0 | 2023-05-24 | ||
| Enamine | EN300-674057-1.0g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 1g |
$1100.0 | 2023-05-24 | ||
| Enamine | EN300-674057-2.5g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 2.5g |
$2155.0 | 2023-05-24 | ||
| Enamine | EN300-674057-5.0g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 5g |
$3189.0 | 2023-05-24 | ||
| Enamine | EN300-674057-10.0g |
(3-bromopropyl)trimethylsilane |
10545-34-3 | 10g |
$4729.0 | 2023-05-24 |
3-(trimethylsilyl) propylbromide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3-(trimethylsilyl) propylbromide
Introduction to 3-(trimethylsilyl) propylbromide (CAS No. 10545-34-3)
3-(trimethylsilyl) propylbromide, chemically designated as 1-bromo-3-(trimethylsilyl)propane, is a significant compound in the realm of organic synthesis and pharmaceutical research. With the CAS number 10545-34-3, this brominated silane derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, particularly in the development of complex molecular architectures. The compound's unique structure, featuring a bromine substituent and a trimethylsilyl (TMS) group, makes it a valuable reagent in various chemical transformations.
The primary utility of 3-(trimethylsilyl) propylbromide lies in its role as a synthetic intermediate. It is widely employed in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, where it serves as a precursor for introducing alkenyl or aryl groups into larger molecular frameworks. The presence of the TMS group enhances the stability of reactive intermediates, facilitating smoother reaction pathways and improved yields. This characteristic has made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, the applications of 3-(trimethylsilyl) propylbromide have expanded into more specialized areas, particularly in medicinal chemistry. Researchers have leveraged its reactivity to develop novel heterocyclic compounds and biologically active molecules. For instance, studies have demonstrated its effectiveness in constructing complex drug candidates with potential therapeutic benefits. The compound's ability to undergo selective transformations while maintaining structural integrity has been instrumental in designing molecules with enhanced pharmacological properties.
The interest in 3-(trimethylsilyl) propylbromide has also been fueled by advancements in green chemistry principles. Efforts to optimize synthetic protocols have focused on reducing waste and improving atom economy, making this compound an attractive choice for sustainable chemical processes. Recent publications highlight its use in catalytic systems that minimize the need for hazardous reagents, aligning with global initiatives to promote environmentally friendly methodologies.
Moreover, the compound's role in material science cannot be overlooked. Its incorporation into polymer precursors and functional materials has shown promise in developing advanced materials with tailored properties. The TMS group's ability to impart thermal stability and hydrophobicity has been exploited in creating high-performance polymers and coatings. These innovations underscore the broad utility of 3-(trimethylsilyl) propylbromide beyond traditional organic synthesis applications.
From a research perspective, ongoing studies continue to explore new derivatives and reaction pathways involving 3-(trimethylsilyl) propylbromide. The integration of computational chemistry techniques has further accelerated the discovery process, allowing researchers to predict reaction outcomes with greater precision. This synergy between experimental and theoretical approaches has led to novel applications that were previously unattainable.
The future prospects of 3-(trimethylsilyl) propylbromide are promising, with potential expansions into fields such as nanotechnology and biotechnology. Its reactivity and stability make it a candidate for use in constructing sophisticated molecular assemblies and bioconjugates. As research progresses, it is anticipated that new methodologies will emerge, further broadening its scope and relevance across multiple scientific disciplines.
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